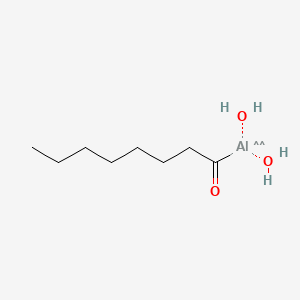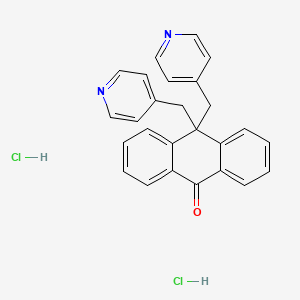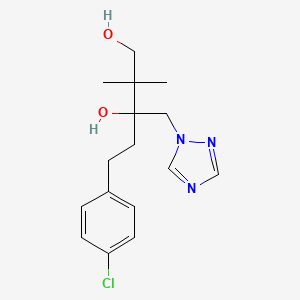![molecular formula C10H10Cl2O3 B570335 [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol CAS No. 112805-91-1](/img/structure/B570335.png)
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is an organic compound with the molecular formula C10H10Cl2O3. It is known for its antifungal properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of 2,4-dichlorophenyl with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Wissenschaftliche Forschungsanwendungen
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating fungal infections.
Wirkmechanismus
The antifungal activity of [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is primarily due to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include enzymes in the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is unique due to its specific chemical structure, which imparts distinct antifungal properties. Similar compounds include:
2,4-Dichlorophenol: Known for its use in herbicides and wood preservatives.
2,4-Dichlorobenzyl alcohol: Used as a mild antiseptic in throat lozenges.
Polyazole derivatives: These compounds also exhibit antifungal activity but differ in their chemical structure and specific applications.
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-8(9(12)5-7)10(6-13)14-3-4-15-10/h1-2,5,13H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPGBOQIPFGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/new.no-structure.jpg)
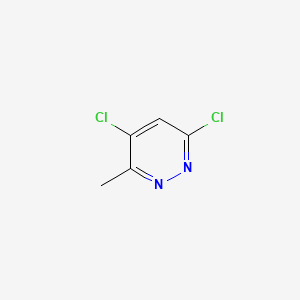
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
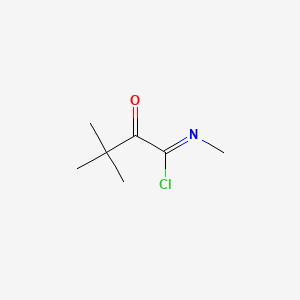

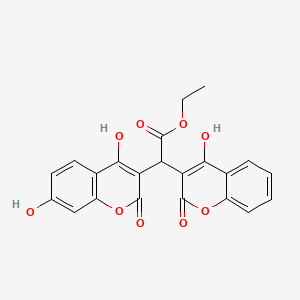

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
